molecular formula C13H13N3O3 B11854823 Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate CAS No. 13311-43-8

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate

Cat. No.: B11854823
CAS No.: 13311-43-8
M. Wt: 259.26 g/mol
InChI Key: NYFJHQLEBYNMKH-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a quinoxaline ring and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate typically involves the reaction of quinoxaline derivatives with ethyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroquinoxaline derivatives.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Various substituted quinoxaline esters.

Scientific Research Applications

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the quinoxaline ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-quinoxalinecarboxylate: Similar structure but lacks the oxime group.

    2-Hydroxyimino-3-quinoxalin-2-YL-propanoic acid: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate is unique due to the presence of both the oxime and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

13311-43-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-hydroxyimino-3-quinoxalin-2-ylpropanoate

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3

InChI Key

NYFJHQLEBYNMKH-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2N=C1

Canonical SMILES

CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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